

# Spectroscopic data of 3-Propylbenzaldehyde (NMR, IR, MS)

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## Compound of Interest

Compound Name: 3-Propylbenzaldehyde

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An In-depth Technical Guide to the Spectroscopic Data of **3-Propylbenzaldehyde**

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **3-Propylbenzaldehyde** ( $C_{10}H_{12}O$ ), a key aromatic aldehyde. The information presented herein is essential for the identification, characterization, and quality control of this compound in research and development settings. This document details its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside generalized experimental protocols for acquiring such spectra.

## Molecular Structure and Properties

- IUPAC Name: **3-propylbenzaldehyde**
- Molecular Formula:  $C_{10}H_{12}O$  [1][2]
- Molecular Weight: 148.20 g/mol [1][2]
- CAS Number: 103528-31-0 [1][2]

## Spectroscopic Data

The following sections present the expected spectroscopic data for **3-Propylbenzaldehyde**. This data is critical for structural elucidation and confirmation.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei.[\[3\]](#)

### <sup>1</sup>H NMR (Proton NMR) Data (Predicted)

Solvent: CDCl<sub>3</sub>, Reference: TMS at 0.00 ppm

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Integration	Assignment
~9.98	s	1H	Aldehyde H (CHO)
~7.71	s	1H	Aromatic H (Ar-H, C2)
~7.65	d	1H	Aromatic H (Ar-H, C6)
~7.45	t	1H	Aromatic H (Ar-H, C5)
~7.39	d	1H	Aromatic H (Ar-H, C4)
~2.65	t	2H	Benzylidene CH <sub>2</sub>
~1.68	sextet	2H	Methylene CH <sub>2</sub>
~0.95	t	3H	Methyl CH <sub>3</sub>

### <sup>13</sup>C NMR (Carbon-13 NMR) Data (Predicted)

Solvent: CDCl<sub>3</sub>

Chemical Shift ( $\delta$ ) ppm	Carbon Assignment
~192.5	Aldehyde C=O
~144.0	Aromatic C (C3-propyl)
~136.8	Aromatic C (C1-aldehyde)
~134.5	Aromatic CH (C5)
~129.5	Aromatic CH (C6)
~129.0	Aromatic CH (C4)
~127.0	Aromatic CH (C2)
~38.0	Benzylic CH <sub>2</sub>
~24.5	Methylene CH <sub>2</sub>
~14.0	Methyl CH <sub>3</sub>

## Infrared (IR) Spectroscopy

IR spectroscopy measures the vibrations of atoms and is used to determine the functional groups in a molecule.<sup>[4]</sup> For aromatic aldehydes like **3-Propylbenzaldehyde**, conjugation of the aldehyde to the aromatic ring lowers the C=O stretching frequency.<sup>[5][6]</sup>

Key IR Absorption Bands (Predicted)

Wavenumber (cm <sup>-1</sup> )	Vibration Type	Functional Group
~3070	C-H Stretch	Aromatic
~2960, ~2870	C-H Stretch	Propyl (Aliphatic)
~2820, ~2720	C-H Stretch (Fermi doublet)	Aldehyde
~1705	C=O Stretch	Aromatic Aldehyde
~1600, ~1585, ~1465	C=C Stretch	Aromatic Ring
~1210 - 1160	C-C Stretch	Ar-CHO
~800, ~740	C-H Bend (out-of-plane)	1,3-disubstituted aromatic

## Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio, providing information about the molecular weight and fragmentation pattern. For benzaldehyde derivatives, common fragmentations include the loss of a hydrogen atom and the loss of the entire aldehyde group.[\[7\]](#)

Predicted Mass Spectrometry Data (Electron Ionization - EI)

m/z	Ion	Interpretation
148	[M] <sup>+</sup>	Molecular Ion
147	[M-H] <sup>+</sup>	Loss of the aldehydic hydrogen
119	[M-CHO] <sup>+</sup>	Loss of the formyl group
91	[C <sub>7</sub> H <sub>7</sub> ] <sup>+</sup>	Tropylium ion (rearranged from loss of propyl group)
77	[C <sub>6</sub> H <sub>5</sub> ] <sup>+</sup>	Phenyl cation

## Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data described above. Instrument-specific parameters may require optimization.

## NMR Spectroscopy Protocol

- Sample Preparation: Dissolve 5-10 mg of **3-Propylbenzaldehyde** in approximately 0.6 mL of a deuterated solvent (e.g., Chloroform-d,  $\text{CDCl}_3$ ) within a clean NMR tube.<sup>[8]</sup> Ensure the sample is free of solid particles by filtering it through a pipette with a small plug of glass wool.  
<sup>[9]</sup>
- Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to optimize magnetic field homogeneity.
- Data Acquisition:
  - $^1\text{H}$  NMR: Acquire a one-dimensional proton spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to achieve a good signal-to-noise ratio.
  - $^{13}\text{C}$  NMR: Acquire a one-dimensional carbon spectrum with proton decoupling. A larger number of scans will be necessary due to the lower natural abundance and sensitivity of the  $^{13}\text{C}$  nucleus.

## IR Spectroscopy Protocol (ATR-FTIR)

Attenuated Total Reflection (ATR) is a common technique that enables the analysis of liquid samples with minimal preparation.<sup>[4]</sup>

- Background Scan: Clean the ATR crystal surface (e.g., with isopropanol) and record a background spectrum. This will be subtracted from the sample spectrum.
- Sample Application: Place a single drop of neat **3-Propylbenzaldehyde** directly onto the ATR crystal.
- Data Acquisition: Acquire the IR spectrum. The instrument will measure the absorbance of infrared light at different wavenumbers.
- Cleaning: Thoroughly clean the ATR crystal after the measurement.

## Mass Spectrometry Protocol (GC-MS)

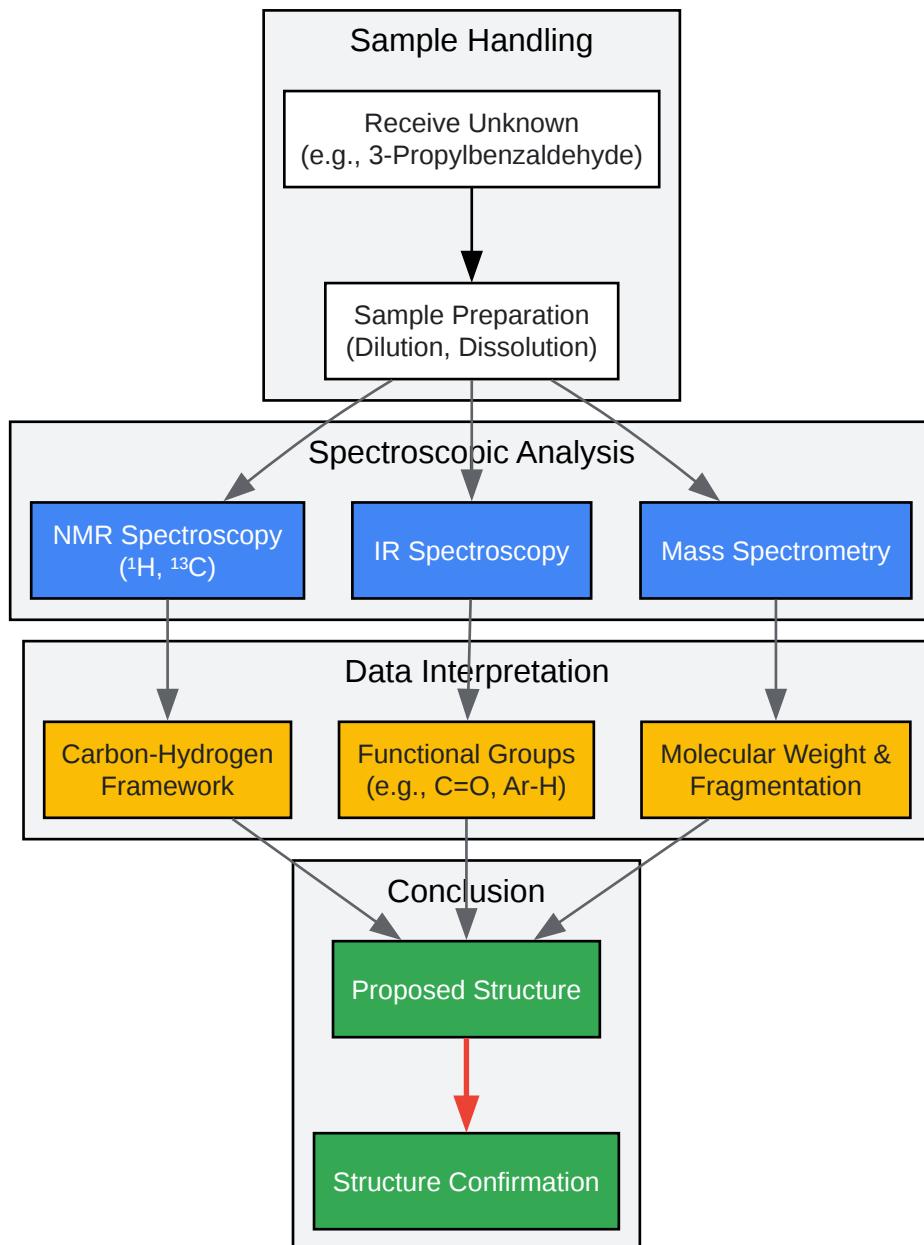
Gas Chromatography-Mass Spectrometry (GC-MS) is ideal for the analysis of volatile organic compounds like **3-Propylbenzaldehyde**.[\[10\]](#)[\[11\]](#)

- Sample Preparation: Prepare a dilute solution of **3-Propylbenzaldehyde** in a volatile organic solvent (e.g., dichloromethane or hexane).
- GC Separation: Inject a small volume (e.g., 1  $\mu$ L) of the solution into the GC. The sample is vaporized and travels through a capillary column, which separates the components based on their boiling points and interactions with the column's stationary phase.
- MS Analysis: As **3-Propylbenzaldehyde** elutes from the GC column, it enters the mass spectrometer.
- Ionization: The molecules are ionized, typically using Electron Ionization (EI), which bombards them with high-energy electrons, causing fragmentation.
- Detection: The resulting ions (the molecular ion and its fragments) are separated by the mass analyzer based on their mass-to-charge (m/z) ratio and detected.

## Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow for the structural elucidation of an organic compound like **3-Propylbenzaldehyde** using the spectroscopic techniques discussed.

## Spectroscopic Analysis Workflow for Structural Elucidation

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